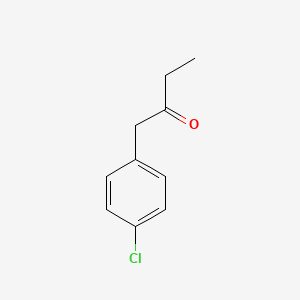![molecular formula C14H12FNO2 B2483554 2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol CAS No. 683248-41-1](/img/structure/B2483554.png)
2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{(E)-[(3-fluorophenyl)imino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C14H12FNO2 . It contains a fluorophenyl group attached to a methoxyphenol group via an imine linkage .Wissenschaftliche Forschungsanwendungen
Spectroscopy and Structural Studies
Spectroscopic Characterization and Crystal Structure Analysis : This compound has been synthesized and characterized using spectroscopic techniques like FTIR, NMR, and X-ray crystallography. These methods help in understanding the molecular geometry, vibration frequencies, and chemical shifts, offering insights into the compound's structural properties (Alaşalvar, Soylu, Hayvalı, & Ünver, 2015).
Hirshfeld Surface Analysis for Intermolecular Interactions : The compound has been analyzed using Hirshfeld surface analysis to understand the nature of its intermolecular contacts, crucial for molecular assembly and stability (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).
Local and Global Chemical Activity Studies : The compound's electrophilic and nucleophilic nature, as well as its local and global chemical activities, have been explored, providing insights into its reactivity and potential applications in chemical synthesis (Güzel, Demircioğlu, Çiçek, & Ağar, 2020).
Applications in Material Science
Nonlinear Optical (NLO) Properties : The compound has shown potential in nonlinear optical applications due to its significant NLO properties, which are important in fields like photonics and telecommunications (Ashfaq et al., 2022).
Transition Metal Complexes and Antioxidant Activities : The compound has been used to synthesize tridentate substituted salicylaldimines, which show promising antibacterial and antioxidant activities. These properties are significant in the development of new pharmaceuticals and materials with enhanced biological activities (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Other Applications
Catalytic Activities of Metal Complexes : The compound has been used to derive cobalt(III) complexes which exhibit catalytic promiscuity. These findings are valuable in the field of catalysis, particularly for reactions involving redox processes (Dasgupta, Paul, Samanta, Hansda, Zangrando, & Das, 2020).
Investigation of Tautomeric Equilibrium : The compound has been studied for its tautomeric equilibrium between phenol-imine and keto-amine forms, which is important for understanding its chemical properties and reactivity (Kaştaş, Kaştaş, Gür, Muğlu, & Büyükgüngör, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFWZCQOAOQTIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

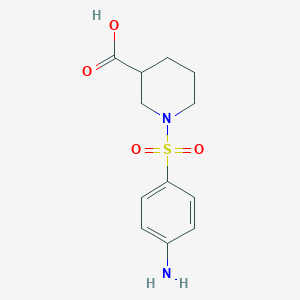
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)
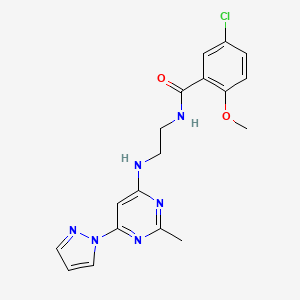
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483480.png)

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2483482.png)
![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2483483.png)
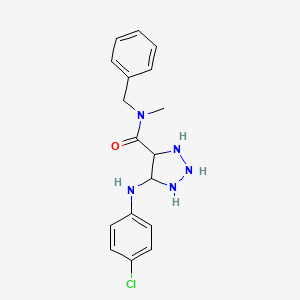
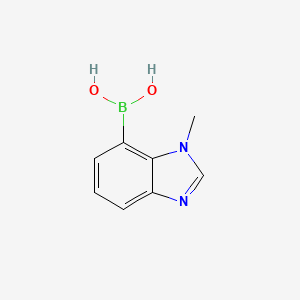
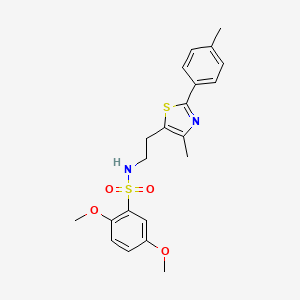
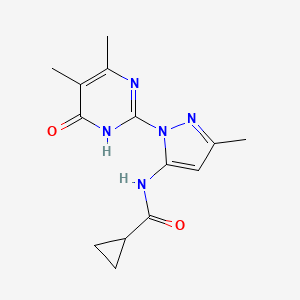

![N-[4-(acetylamino)phenyl]-3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide](/img/structure/B2483493.png)
